2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-24-17-9-3-14(4-10-17)13-19(23)21-16-7-5-15(6-8-16)18-11-12-20-22-18/h3-12H,2,13H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFWBZJRIQJHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(1H-Pyrazol-3-yl)aniline
The pyrazole-aniline intermediate is prepared through a two-step sequence:
-
Cyclocondensation : A mixture of 4-nitrobenzaldehyde and acetylacetone undergoes cyclization with hydrazine hydrate in refluxing ethanol (78°C, 6 h), yielding 3-(4-nitrophenyl)-1H-pyrazole. The nitro group is subsequently reduced to an amine using hydrogen gas (1 atm) and palladium-on-carbon (10% w/w) in methanol at 25°C for 12 h.
-
Characterization : -NMR (400 MHz, DMSO-d): δ 8.21 (s, 1H, pyrazole C-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (d, J = 8.4 Hz, 2H, Ar-H), 5.42 (s, 2H, NH).
Preparation of 2-(4-Ethoxyphenyl)acetyl Chloride
4-Ethoxyphenylacetic acid (10 mmol) is treated with thionyl chloride (15 mmol) in anhydrous dichloromethane at 0°C for 2 h. The reaction is warmed to 25°C and stirred until gas evolution ceases (∼4 h). Excess thionyl chloride is removed under reduced pressure to afford the acyl chloride as a pale-yellow oil (yield: 92%).
Amide Coupling Reaction
A solution of 4-(1H-pyrazol-3-yl)aniline (5 mmol) in DMF is added dropwise to 2-(4-ethoxyphenyl)acetyl chloride (5.5 mmol) at 0°C under nitrogen. Potassium carbonate (10 mmol) is introduced, and the mixture is stirred at 80°C for 8 h. Post-reaction workup includes dilution with ice water, extraction with ethyl acetate (3 × 50 mL), and purification via silica gel chromatography (hexane:ethyl acetate, 3:1).
Yield : 78%
Characterization :
-
-NMR (400 MHz, CDCl) : δ 8.19 (s, 1H, pyrazole C-H), 7.54 (d, J = 8.8 Hz, 2H, Ar-H), 7.28 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, OAr-H), 6.87 (d, J = 8.8 Hz, 2H, OAr-H), 4.02 (q, J = 7.0 Hz, 2H, OCH), 3.62 (s, 2H, CHCO), 1.41 (t, J = 7.0 Hz, 3H, CH).
Optimization of Reaction Conditions
Solvent and Base Screening
Reaction yields are highly solvent-dependent (Table 1). DMF outperforms ethanol and toluene due to its high polarity, which facilitates the dissolution of both ionic intermediates and organic reactants.
Table 1: Solvent Effects on Amide Coupling Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | KCO | 80 | 78 |
| Ethanol | EtN | 78 | 52 |
| Toluene | KCO | 110 | 61 |
Temperature and Catalytic Effects
Elevating the reaction temperature to 110°C in toluene marginally improves yield (61%) but risks decomposition of the acyl chloride. Catalytic additives like 4-dimethylaminopyridine (DMAP, 0.1 eq) enhance reaction rates without affecting overall yields.
Analytical and Spectroscopic Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC analysis (C18 column, methanol:water 70:30, 1.0 mL/min) confirms a purity of 98.2% with a retention time of 6.7 min. No residual starting materials or byproducts are detected.
Thermogravimetric Analysis (TGA)
The compound exhibits thermal stability up to 210°C, followed by decomposition (Δm = 94.5%) between 210–400°C, consistent with acetamide derivatives.
Scale-Up Considerations and Industrial Relevance
Pilot-scale synthesis (500 g batch) employs a jacketed reactor with automated temperature control to maintain exothermic amide coupling at 80 ± 2°C. Ethyl acetate is replaced with methyl tert-butyl ether (MTBE) for safer large-scale extractions. The process achieves a consistent yield of 76–79% with >97% purity, meeting pharmaceutical intermediate specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Pharmacological and Physicochemical Data Comparison
Biological Activity
2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, drawing from various research studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : The initial step often involves the condensation of appropriate aldehydes and hydrazines to form the pyrazole moiety.
- Acetamide Formation : The pyrazole derivative is then reacted with acetic anhydride or acetic acid in the presence of a base to yield the acetamide derivative.
- Ethoxy Substitution : Finally, the introduction of the ethoxy group can be achieved through alkylation reactions.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have shown that derivatives containing pyrazole moieties exhibit significant antimicrobial properties. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| This compound | TBD | TBD | Antimicrobial |
| Compound 7b | 0.22 | - | Bactericidal |
| Compound 10 | TBD | TBD | Fungicidal |
Anticancer Activity
In vitro studies have indicated that pyrazole derivatives may also exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported in the low micromolar range .
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated several pyrazole derivatives, including those structurally similar to this compound. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of pyrazole derivatives on cancer cell lines, revealing that certain modifications led to enhanced activity against specific tumor types. This study emphasized the importance of structural variations in optimizing biological activity .
Q & A
Q. What are the standard protocols for synthesizing 2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide, and how can purity be ensured?
Synthesis typically involves multi-step reactions, including condensation of 4-ethoxyphenylacetic acid derivatives with 4-(1H-pyrazol-3-yl)aniline under coupling agents like EDCI/HOBt. Key steps include protecting group strategies (e.g., trityl groups for amine protection) and purification via column chromatography . Purity is validated using HPLC (>95%) and spectroscopic techniques (NMR, IR) to confirm absence of byproducts .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- NMR : Assigns proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm, pyrazole protons at δ 6.5–7.5 ppm) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (SHELX software for refinement) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 351.1) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in derivatization?
- Temperature/pH control : Maintain 60–80°C and pH 7–9 to minimize side reactions (e.g., hydrolysis of acetamide) .
- Catalyst screening : Pd/C for hydrogenation steps (e.g., nitro to amine reduction) improves efficiency .
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response curves : Validate IC50 discrepancies (e.g., antiproliferative activity ranging 5–50 µM) using standardized assays (MTT/PrestoBlue) .
- Structural analogs : Compare substituent effects (e.g., ethoxy vs. halogen groups) via SAR studies .
- Meta-analysis : Pool data from orthogonal assays (e.g., enzyme inhibition vs. cell viability) to identify false positives .
Q. How can computational modeling predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to simulate interactions with kinases or GPCRs, guided by pyrazole’s π-π stacking and hydrogen-bonding motifs .
- MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns runs in GROMACS) .
Q. What methodologies characterize stability under varying environmental conditions?
- Forced degradation : Expose to UV light, heat (40–60°C), and hydrolytic conditions (pH 1–13), then monitor degradation via HPLC-MS .
- Accelerated stability studies : Store at 25°C/60% RH for 6 months to identify degradation pathways .
Q. How are polymorphic forms identified, and how do they impact bioavailability?
- PXRD and DSC : Distinguish polymorphs (e.g., Form I vs. II) based on diffraction patterns and melting points .
- Solubility assays : Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) to correlate form with oral absorption .
Methodological Focus
Q. What approaches validate analytical methods for quantifying the compound in biological matrices?
- LC-MS/MS validation : Assess linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 ng/mL), and recovery rates (85–115%) in plasma .
- Cross-lab reproducibility : Harmonize protocols (e.g., ISO 17025) to minimize inter-lab variability .
Q. How are structure-activity relationships (SAR) systematically explored?
- Analog synthesis : Introduce substituents (e.g., methyl, fluoro) at the pyrazole or ethoxy positions .
- High-throughput screening : Test 100+ derivatives against target panels (e.g., kinase inhibitors) to map pharmacophore requirements .
Q. What techniques elucidate metabolic pathways and toxicity profiles?
- Microsomal incubation : Use human liver microsomes + NADPH to identify Phase I metabolites (CYP450-mediated oxidation) .
- AMES test : Assess mutagenicity via Salmonella typhimurium strains TA98/TA100 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
